molecular formula C10H12ClNO2 B3250999 2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride CAS No. 2060063-37-6

2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride

Cat. No. B3250999
CAS RN: 2060063-37-6
M. Wt: 213.66 g/mol
InChI Key: DOUYEWTUNFBJEO-UHFFFAOYSA-N
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Description

The compound “2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also contains a benzopyran ring, which is a type of organic compound consisting of a benzene ring fused to a pyran ring.


Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. They can act as nucleophiles in substitution reactions or bases in elimination reactions . They can also react with carbonyl compounds to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amines are generally basic due to the presence of a lone pair of electrons on the nitrogen atom . They can form salts with acids, which are often more soluble and stable than the free base .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride has been synthesized as an important intermediate in the production of dopamine D3 receptor selective agonists, like PD128907. This synthesis involves steps like addition, hydrolysis, cyclization, oximation, esterification, and Neber arrangement reaction, achieving a total yield of 43.4% (Jin, 2006).
  • The compound has been used in the synthesis of various derivatives like [1]benzopyrano[2,3-b]pyrrol-4(1H)-ones. These derivatives were further functionalized by aromatic electrophilic substitution processes such as acetylation, bromination, or nitration (Alberola et al., 1997).

Applications in Neuroscience and Pharmacology

  • This compound has been used in the preparation of derivatives like 3-amino-3-aminomethyl-2H-1-benzopyran and spiro[1-benzopyran-3(2H),2'-piperazine], which are relevant to the central nervous system. These derivatives have been linked to research in serotonin receptors, particularly the 5-HT1A receptors, showing potential relevance in behavioral disorders like anxiety, depression, and insomnia (Comoy & Guillaumet, 1996).

Chemical Reactions and Interactions

  • The compound reacts with primary amines under mild conditions to produce derivatives like 4-imino-3-alkyl-5-alkylimino-2-phenyl-3,4-dihydro-5H-[1]benzopyrano[3,4-c]-pyridine. This reaction demonstrates the versatility of this compound in forming complex heterocyclic structures (Reynolds et al., 1970).

Potential in Drug Synthesis and Biochemical Studies

  • The compound is involved in the synthesis of 2H,5H-pyrano[3,2-c][1]benzopyran derivatives, which have shown varied biochemical and pharmacological activities. This includes activities like platelet antiaggregating and potential neuroprotective properties for ischemia-reperfusion damage (Mosti et al., 1980), (Kim et al., 2002).

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Some amines can cause skin and eye irritation and may be harmful if swallowed or inhaled .

properties

IUPAC Name

2-(aminomethyl)-2,3-dihydrochromen-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7;/h1-4,7H,5-6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUYEWTUNFBJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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